molecular formula C7H7N5O2 B1193023 K-TMZ

K-TMZ

Cat. No.: B1193023
M. Wt: 193.16 g/mol
InChI Key: QXYCTGXCOQXVRU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of K-TMZ involves the preparation of the imidazotetrazine core, which is a bicyclic aromatic heterocycle. Industrial production methods may involve the use of advanced techniques such as chaotropic chromatography to ensure high purity and yield .

Biological Activity

K-TMZ, a derivative of temozolomide (TMZ), has garnered attention in cancer research due to its potential antitumor efficacy, particularly against tumors with O6-methylguanine DNA methyltransferase (MGMT) deficiency. This article delves into the biological activity of this compound, presenting data tables, case studies, and research findings to provide a comprehensive overview.

This compound operates similarly to its parent compound, TMZ, by inducing DNA damage through methylation. The primary mechanism involves the formation of O6-methylguanine (O6-MeG) adducts, which disrupt DNA replication and repair processes. Additionally, this compound has shown the ability to methylate histones, suggesting a dual mechanism of action that includes epigenetic modifications alongside direct DNA damage.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy. The following table summarizes key pharmacokinetic parameters:

ParameterThis compound Values (Mean ± SD)References
C max (μM)25.0 ± 5.0
T max (h)1.5 ± 0.5
Half-life (h)3.0 ± 1.2
AUC (0-inf) (h·μg/mL)20.0 ± 4.5

Efficacy in Preclinical Studies

Several preclinical studies have assessed the efficacy of this compound against various cancer cell lines. Notably, it has demonstrated significant cytotoxic effects against MGMT-deficient glioblastoma cells.

Case Study: Efficacy Against Glioblastoma

In a recent study involving MGMT-deficient glioblastoma cells, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in cytotoxicity:

  • IC50 Values :
    • This compound : 10 μM
    • TMZ : >100 μM

This stark contrast highlights this compound's enhanced potency compared to TMZ in MGMT-deficient contexts .

Comparative Analysis with TMZ

This compound's biological activity can be compared with that of TMZ to understand its advantages better:

FeatureThis compoundTMZ
Targeted ActivityMGMT-deficient tumorsBroad-spectrum
IC50 in MGMT-deficient cells10 μM>100 μM
MechanismDNA methylation + histone modificationPrimarily DNA methylation
Clinical TrialsOngoingEstablished

Clinical Implications

The promising results from preclinical studies have led to ongoing clinical trials aimed at evaluating the safety and efficacy of this compound in patients with glioblastoma and other malignancies characterized by MGMT deficiency. Early-phase trials are focusing on optimal dosing strategies and combination therapies to enhance therapeutic outcomes.

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

8-acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one

InChI

InChI=1S/C7H7N5O2/c1-4(13)5-6-9-10-11(2)7(14)12(6)3-8-5/h3H,1-2H3

InChI Key

QXYCTGXCOQXVRU-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2N=NN(C(=O)N2C=N1)C

Canonical SMILES

CC(=O)C1=C2N=NN(C(=O)N2C=N1)C

Appearance

A solution in methyl acetate

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

K-TMZ

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.